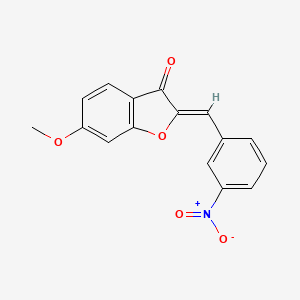

![molecular formula C17H19N5O2S B2745984 N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 878066-73-0](/img/structure/B2745984.png)

N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a chemical compound. It belongs to the class of pyrazolines, which are heterocyclic compounds with a natural or synthetic origin . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of such compounds often involves the use of key intermediates. For instance, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles .Applications De Recherche Scientifique

Antitumor Applications

Several studies have focused on the synthesis of novel heterocyclic derivatives incorporating the pyrazolo[3,4-d]pyrimidin-6-yl moiety, demonstrating significant antitumor activities. For instance, Alqasoumi et al. (2009) explored the antitumor potential of novel acetamide, pyrrole, and pyrazole derivatives, noting that some compounds showed greater effectiveness than doxorubicin, a standard reference drug in cancer treatment (Alqasoumi et al., 2009). Similarly, Masaret (2021) synthesized new pyrimidine derivatives linked to thiophene and pyrazole moieties, which displayed significant therapeutic activity against various human tumor cell lines (Masaret, 2021).

Antimicrobial Applications

Bondock et al. (2008) utilized a similar compound for the synthesis of new heterocycles, which were then evaluated for antimicrobial properties. Their findings suggest that the synthesized compounds exhibit considerable antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Bondock et al., 2008).

Anti-inflammatory and Antioxidant Applications

Shehab et al. (2018) investigated the synthesis of novel pyrimidine-2-thiol derivatives for their anti-inflammatory and antioxidant activities. The study found that some compounds demonstrated potent in vitro and in vivo anti-inflammatory effects, as well as promising antioxidant capacities (Shehab et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibitMTOR kinase and PI3 kinase , which play crucial roles in cell growth, proliferation, and survival.

Mode of Action

For instance, inhibition of MTOR kinase and PI3 kinase can lead to reduced cell proliferation and increased cell death .

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR pathway , given its reported inhibition of MTOR and PI3 kinases . This pathway is critical for cell survival and growth, and its inhibition can lead to apoptosis, or programmed cell death.

Pharmacokinetics

Similar compounds have shown promising cytotoxicity against tested cancer cell lines , suggesting good bioavailability.

Result of Action

The compound has shown promising cytotoxicity against tested cancer cell lines . It successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells . It significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation .

Propriétés

IUPAC Name |

N-(4-butylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c1-2-3-4-11-5-7-12(8-6-11)19-14(23)10-25-17-20-15-13(9-18-22-15)16(24)21-17/h5-9H,2-4,10H2,1H3,(H,19,23)(H2,18,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMZSCQDNYGFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2745901.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)prop-2-enamide](/img/structure/B2745904.png)

![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)